![molecular formula C18H19F3N4O B6429702 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775451-97-2](/img/structure/B6429702.png)
2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a trifluoromethyl group, a piperazine ring, and a methylbenzoyl group, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Addition of the Methylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Applications De Recherche Scientifique
The compound 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure and Characteristics
- Molecular Formula : C15H18F3N3O
- Molecular Weight : 309.32 g/mol
- CAS Number : 500701-24-6
The compound features a pyrimidine core with a trifluoromethyl group and a piperazine moiety, contributing to its unique pharmacological properties.
Pharmacological Studies
The compound's structure suggests potential activity as a pharmacological agent. Research indicates that derivatives of pyrimidines often exhibit significant biological activities, including:
- Antidepressant effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, suggesting that this compound may have similar effects.
- Antitumor activity : Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
Drug Development
Due to its unique structure, the compound is being investigated as a lead compound for developing new therapeutics. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
Neuropharmacology
Research into the neuropharmacological effects of compounds containing piperazine rings has highlighted their potential in treating neurological disorders. This specific compound may be explored for:
- Anxiolytic properties : By targeting serotonin receptors, it could provide therapeutic effects similar to existing anxiolytic medications.
- Cognitive enhancement : Its influence on neurotransmitter systems may lead to improvements in cognitive function.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Methyl-4-(4-methylbenzoyl)piperazine | Piperazine Derivative | Antidepressant |
6-(Trifluoromethyl) pyrimidine derivatives | Pyrimidine | Antitumor |
4-(4-Methylbenzyl)piperazine | Piperazine | Anxiolytic |
Case Study 1: Antidepressant Activity
A study conducted on related piperazine compounds demonstrated significant antidepressant-like effects in animal models. The mechanism involved modulation of the serotonergic system, which could be extrapolated to suggest similar potential for our compound.
Case Study 2: Antitumor Potential
In vitro studies on pyrimidine derivatives revealed their capacity to inhibit specific cancer cell lines. The compound's structural features may enhance its efficacy against tumors, warranting further exploration through clinical trials.
Activité Biologique
2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H20F3N3O
- Molecular Weight : 353.37 g/mol
- CAS Number : 334974-36-6
The compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. Notably, it has been identified as a reversible inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme critical in the endocannabinoid system, with an IC50 value indicating significant potency. Such inhibition can lead to increased levels of endocannabinoids, which may have therapeutic implications in pain management and neuroprotection.
- Receptor Affinity : Research indicates that this compound interacts with serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C. Its affinity for these receptors suggests potential applications in treating mood disorders and other central nervous system (CNS) conditions.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects on breast cancer cell lines (MDA-MB-231 and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values ranging from 19.9 to 75.3 µM. The results indicated that the compound preferentially affected cancerous cells over non-cancerous human mesenchymal stem cells, suggesting a targeted therapeutic potential against specific cancer types.
Case Study 2: Neuropharmacological Implications
Another investigation focused on the compound's interaction with serotonin receptors revealed notable binding affinity for the 5-HT2A receptor. This interaction points towards its potential use as an anxiolytic or antidepressant agent, with implications for treating mood disorders and anxiety-related conditions.
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZSTJNYQYWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.